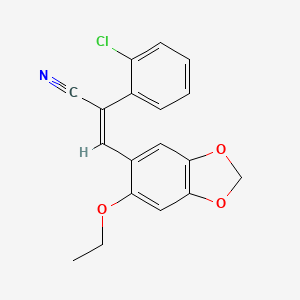
2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the acrylonitrile family and is commonly referred to as CPEB. The compound's chemical structure consists of a chlorophenyl group, an ethoxybenzodioxol group, and a nitrile group.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the inhibition of certain enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. The compound has also been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile have been extensively studied. The compound has been found to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent anti-inflammatory and anti-cancer activity at low concentrations. Another advantage is that the compound is relatively easy to synthesize and purify. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions that can be explored with regards to 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile. One direction is to further investigate the compound's anti-inflammatory and anti-cancer properties, including its mechanism of action and potential therapeutic applications. Another direction is to explore the compound's potential as a drug delivery system, as it has been shown to have good cellular uptake and bioavailability. Additionally, the compound's potential as a fluorescent probe for imaging applications can also be explored.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 2-chlorobenzaldehyde and 6-ethoxy-1,3-benzodioxole with malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested on various cell lines and animal models, and the results have been promising.
Propiedades
IUPAC Name |
(E)-2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-21-16-9-18-17(22-11-23-18)8-12(16)7-13(10-20)14-5-3-4-6-15(14)19/h3-9H,2,11H2,1H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGOBLCPJKLDNV-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=CC=C3Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(/C#N)\C3=CC=CC=C3Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-chlorophenyl)-3-(6-ethoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

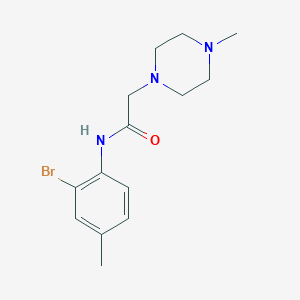
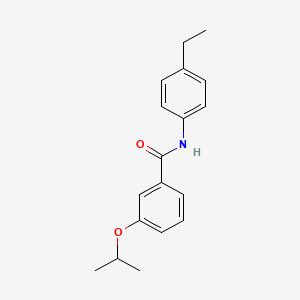
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
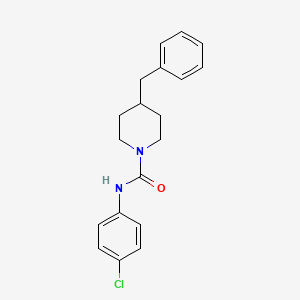
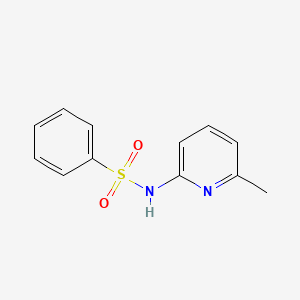
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
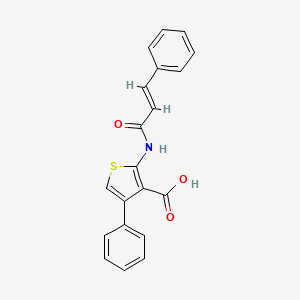
![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5720773.png)


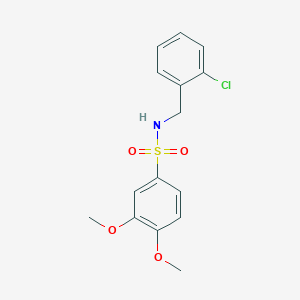
![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)